2,3-二氢-4-硝基苯并呋喃

描述

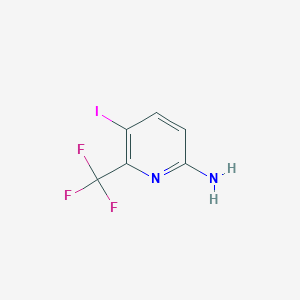

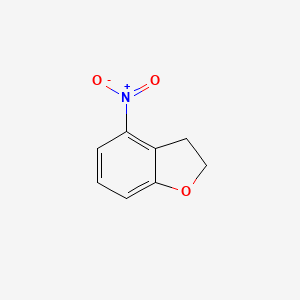

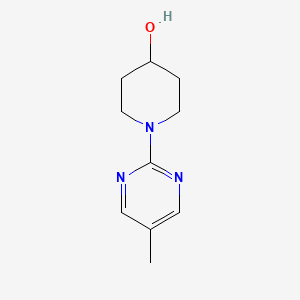

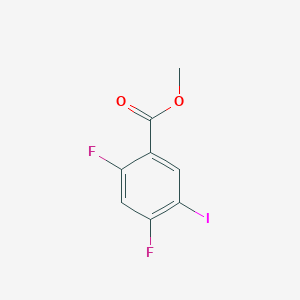

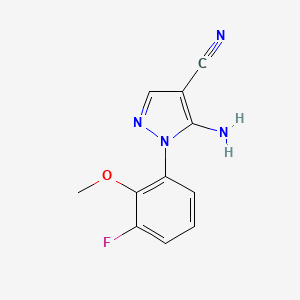

2,3-Dihydro-4-nitrobenzofuran is a chemical compound with the molecular formula C8H7NO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the annulation of the 3-nitrofuran fragment to the six-membered carbocycle .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-4-nitrobenzofuran can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 165.146 Da . Further structural analyses can be performed using IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis

Benzofuran compounds, including 2,3-Dihydro-4-nitrobenzofuran, can be involved in various processes accompanied by the destruction of the aromatic sextet, such as the Diels–Alder reaction and dipolar cycloaddition . They can also act as Michael acceptors and as “latent” equivalents of highly electrophilic α-nitrocarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-4-nitrobenzofuran can be found in databases like ChemSpider . These properties include its molecular formula, molecular weight, and other related information.科学研究应用

合成和衍生物

- 通过各种合成途径探索了2,3-二氢-4-硝基苯并呋喃衍生物,从而创造了新化合物,如2,3-二甲基-4-和-5-硝基苯并呋喃、氨基苯并呋喃和乙酰氨基苯并呋喃。这扩展了具有杂原子环的有机化合物的范围 (Kawase, Takata, & Hikishima, 1971)。

环加成反应

- 2,3-二氢-4-硝基苯并呋喃已被用于对映选择性去芳构[3 + 2]环加成反应中,实现了具有多个立体中心的复杂分子的创造,并展示了有机化学中的合成潜力 (Zhao et al., 2018)。

Diels-Alder 反应

- 在使用密度泛函理论方法进行的理论研究领域中,包括2,3-二氢-4-硝基苯并呋喃在内的2-硝基苯并呋喃在极性热 Diels-Alder 反应中显示出潜力。这些化合物具有强电子受体基团,在制备具有杂原子环的多样有机化合物中至关重要 (Della Rosa, Sánchez, Kneeteman, & Mancini, 2011)。

去芳构策略

- 该化合物在有机催化的去芳构过程中起到了重要作用。这包括一步 Michael 加成过程,以获得结构多样的氧化吲哚,展示了有机合成中的创新策略 (Ge et al., 2020)。

抗惊厥活性

- 研究探索了2,3-二氢-4-硝基苯并呋喃衍生物的抗惊厥活性,将它们的化学和物理性质与潜在的医学应用联系起来 (D'angelo et al., 2008)。

放射增敏潜力

- 一组包括2,3-二氢-4-硝基苯并呋喃在内的2-硝基苯并呋喃已经显示出作为放射增敏剂的潜力。这得到了在水溶液中的研究和在酵母中的存活研究的支持,表明它们可用于增强放射疗法的效果 (Averbeck et al., 1982)。

安全和危害

未来方向

Benzofuran compounds, including 2,3-Dihydro-4-nitrobenzofuran, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs , and exploring their full therapeutic potential for the treatment of microbial diseases .

属性

IUPAC Name |

4-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYBJXZGGSEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-4-nitrobenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)

![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)